molecular formula C22H18ClNO5 B14990338 3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B14990338
M. Wt: 411.8 g/mol
InChI Key: UEPUZSMDIXRZHZ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxole moiety, a chlorinated chromeno-oxazin ring system, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Cyclization and Chlorination: The intermediate benzodioxole derivative undergoes cyclization with a suitable diene to form the chromeno-oxazin ring system. Chlorination is then carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Cyclopentane Ring: The final step involves the formation of the cyclopentane ring through a cycloaddition reaction, typically using a dienophile and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced analogs with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)ethanone: A simpler analog with a benzodioxole moiety and an ethanone group.

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: A related compound with a benzodioxole moiety and a methylamine group.

    5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: A compound with a benzodioxole moiety and a thiazole ring.

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its complex structure, which combines multiple ring systems and functional groups

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-8-chloro-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C22H18ClNO5/c23-17-7-15-13-2-1-3-14(13)22(25)29-20(15)16-9-24(10-26-21(16)17)8-12-4-5-18-19(6-12)28-11-27-18/h4-7H,1-3,8-11H2

InChI Key

UEPUZSMDIXRZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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